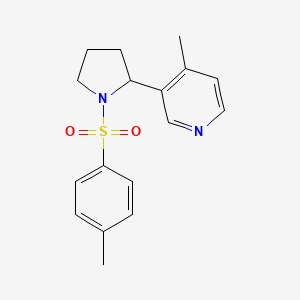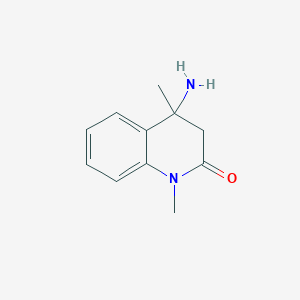
4-Chloro-5-(trifluoromethoxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-(trifluoromethoxy)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chloro group at the 4th position and a trifluoromethoxy group at the 5th position on the pyrimidine ring. The incorporation of fluorine atoms in organic molecules often imparts unique properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable pyrimidine precursor is reacted with chlorinating and trifluoromethoxylating agents under controlled conditions .
Industrial Production Methods: In industrial settings, the production of 4-Chloro-5-(trifluoromethoxy)pyrimidine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Reaktionstypen: 4-Chlor-5-(Trifluormethoxy)pyrimidin kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Die Chlor-Gruppe kann unter geeigneten Bedingungen durch andere Nukleophile wie Amine oder Thiole substituiert werden.
Oxidations- und Reduktionsreaktionen: Die Verbindung kann an Oxidations- und Reduktionsreaktionen teilnehmen, die zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Reagenzien wie Natriumamid oder Kaliumthiolat in polaren aprotischen Lösungsmitteln werden häufig verwendet.
Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können eingesetzt werden.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Substitution mit einem Amin 4-Amino-5-(Trifluormethoxy)pyrimidin ergeben .
Wissenschaftliche Forschungsanwendungen
4-Chlor-5-(Trifluormethoxy)pyrimidin hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer Moleküle, darunter Pharmazeutika und Agrochemikalien.
Biologie: Die Verbindung wird bei der Entwicklung bioaktiver Moleküle eingesetzt, die mit biologischen Zielen interagieren können.
Medizin: Es wird auf seine potenziellen therapeutischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Chlor-5-(Trifluormethoxy)pyrimidin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Das Vorhandensein der Trifluormethoxy-Gruppe kann die Fähigkeit der Verbindung verbessern, an Enzyme oder Rezeptoren zu binden und so deren Aktivität zu modulieren. Die genauen Pfade und Zielstrukturen hängen von der spezifischen Anwendung und dem untersuchten Derivat der Verbindung ab .
Ähnliche Verbindungen:
- 2-Chlor-5-(Trifluormethyl)pyrimidin
- 4-Chlor-3-(Trifluormethyl)pyridin
- 5-Chlor-2-(Trifluormethyl)pyrimidin
Vergleich: 4-Chlor-5-(Trifluormethoxy)pyrimidin ist durch die spezifische Positionierung der Chlor- und Trifluormethoxy-Gruppen einzigartig, was seine Reaktivität und Wechselwirkung mit biologischen Zielstrukturen beeinflussen kann. Im Vergleich zu ähnlichen Verbindungen kann es unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften aufweisen, was es zu einer wertvollen Verbindung für spezifische Anwendungen macht .
Wirkmechanismus
The mechanism of action of 4-Chloro-5-(trifluoromethoxy)pyrimidine involves its interaction with specific molecular targets. The presence of the trifluoromethoxy group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivative of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloro-5-(trifluoromethyl)pyrimidine
- 4-Chloro-3-(trifluoromethyl)pyridine
- 5-Chloro-2-(trifluoromethyl)pyrimidine
Comparison: 4-Chloro-5-(trifluoromethoxy)pyrimidine is unique due to the specific positioning of the chloro and trifluoromethoxy groups, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C5H2ClF3N2O |
|---|---|
Molekulargewicht |
198.53 g/mol |
IUPAC-Name |
4-chloro-5-(trifluoromethoxy)pyrimidine |
InChI |
InChI=1S/C5H2ClF3N2O/c6-4-3(1-10-2-11-4)12-5(7,8)9/h1-2H |
InChI-Schlüssel |
PXMMIXZDXGUXQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC=N1)Cl)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




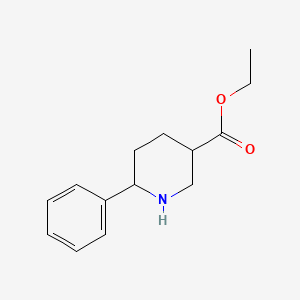





![(1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazol-3-yl)methanol](/img/structure/B11813063.png)
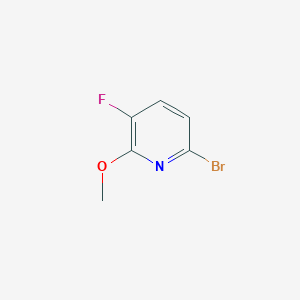
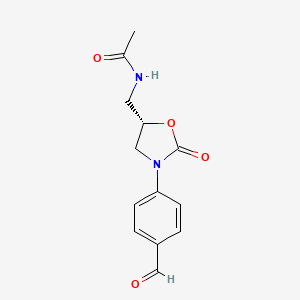
![5-Chloro-N-isopropylbenzo[d]isoxazol-3-amine](/img/structure/B11813088.png)
